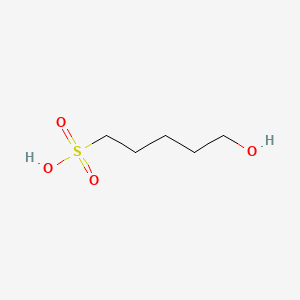

5-Hydroxy-1-pentanesulfonic acid

Description

Contextualizing Hydroxysulfonic Acids in Organic Synthesis and Functional Materials Science

Hydroxysulfonic acids are a significant class of organosulfur compounds that feature both a hydroxyl and a sulfonic acid group. google.com This dual functionality allows them to participate in a wide array of chemical reactions and to be incorporated into diverse molecular architectures. In organic synthesis, the sulfonic acid group, being strongly acidic, can act as a catalyst in reactions such as esterification and dehydration. googleapis.com The hydroxyl group, on the other hand, can be a nucleophile or be converted into other functional groups, making these compounds versatile building blocks for more complex molecules.

In the realm of functional materials science, hydroxysulfonic acids and their derivatives are instrumental. Their inherent polarity and water solubility, conferred by the sulfonic acid and hydroxyl groups, make them valuable components in the formulation of detergents, water-soluble dyes, and as catalysts in aqueous-phase reactions. pubcompare.ai Furthermore, these compounds can be used to modify the surfaces of materials, enhancing properties like hydrophilicity and ion-exchange capabilities. A notable application of sulfonic acids, in general, is in the creation of ion-exchange resins and proton-exchange membranes for fuel cells. googleapis.com The presence of the hydroxyl group in hydroxysulfonic acids offers an additional site for polymerization or grafting onto polymer backbones, allowing for the creation of functional polymers with tailored properties. For instance, hydroxy sulfonic acids can be reacted with carboxylic acids to form sulfo-esters, which are utilized as polymerizable surfactants and stabilizers in the production of polymers like polyvinylidene chloride (PVDC) copolymers.

Significance of 5-Hydroxy-1-pentanesulfonic Acid in Contemporary Chemical Inquiry

While extensive, detailed research specifically on this compound is not widely published in top-tier chemical journals, its structural features and the applications of analogous compounds suggest its growing importance in specialized areas of chemical science. Its significance can be inferred from its inclusion in various patents and its utility in specific industrial applications.

The primary area where this compound is gaining recognition is in the formulation of surfactants and detergents. Its amphiphilic nature, with a five-carbon hydrophobic tail and a hydrophilic head containing both a hydroxyl and a highly polar sulfonic acid group, makes it an effective surface-active agent. This property is crucial for applications requiring the reduction of surface tension and the formation of emulsions or foams.

Furthermore, this compound has been identified as a compound in patent literature related to polyisocyanate compositions for coatings. google.comgoogle.com This suggests its potential role as a monomer or an additive in the synthesis of polymers and resins, where the hydroxyl group can react with isocyanates to form urethanes, and the sulfonic acid group can impart desirable properties such as improved adhesion, dispersibility, or antistatic characteristics to the final coating.

There is also evidence of its formation as a product during certain industrial processes, such as in the pulping of wood under neutral sulfite (B76179) conditions. This indicates its relevance in the chemistry of biomass conversion and the paper industry. The sultone of this compound has also been noted in the context of preparing sulfonates with notable foaming properties. googleapis.com

While the body of academic literature focusing solely on this compound remains limited, its appearance in patent literature and its logical application in surfactants and polymer chemistry underscore its potential as a valuable specialty chemical. Further research into its synthesis, reactivity, and performance characteristics is likely to uncover new and significant applications in contemporary chemical inquiry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4754-21-6 |

|---|---|

Molecular Formula |

C5H12O4S |

Molecular Weight |

168.21 g/mol |

IUPAC Name |

5-hydroxypentane-1-sulfonic acid |

InChI |

InChI=1S/C5H12O4S/c6-4-2-1-3-5-10(7,8)9/h6H,1-5H2,(H,7,8,9) |

InChI Key |

TYJIKCOOQZNUTM-UHFFFAOYSA-N |

Canonical SMILES |

C(CCO)CCS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of 5 Hydroxy 1 Pentanesulfonic Acid

Established Synthetic Routes to 5-Hydroxy-1-pentanesulfonic Acid

Synthesis from Halogenated Pentanes and Sulfonating Agents

The synthesis of this compound can be achieved through the reaction of halogenated pentanes with suitable sulfonating agents. This method involves the nucleophilic substitution of a halide by a sulfite (B76179) or bisulfite salt, followed by hydrolysis to yield the desired hydroxysulfonic acid. A common precursor is a dihalogenated pentane, which can be selectively reacted to introduce the sulfonate group at the 1-position and retain a halogen at the 5-position for subsequent conversion to a hydroxyl group.

Alternatively, a more direct route involves starting with a halogenated alcohol, such as 5-chloropentan-1-ol or 5-bromopentan-1-ol. The reaction of these haloalcohols with a sulfite salt, such as sodium sulfite, in an aqueous or mixed aqueous-organic solvent system, leads to the formation of the sodium salt of this compound. Acidification of the reaction mixture then yields the free sulfonic acid. The choice of halogen can influence the reaction conditions, with bromo- and iodo- derivatives being more reactive than their chloro- counterparts.

Methodological Considerations in Hydroxysulfonate Preparation

The preparation of hydroxysulfonates requires careful consideration of several methodological factors to ensure high yield and purity. The choice of solvent, temperature, and pH are critical parameters. For instance, the use of water-immiscible organic solvents in conjunction with aqueous hydrogen halide solutions can be employed in the synthesis of halogenated alcohol precursors from diols. google.com

In the sulfonation step, the solubility of the reactants can be a limiting factor. The use of co-solvents or phase-transfer catalysts may be necessary to facilitate the reaction between an organic-soluble halogenated compound and an aqueous sulfite solution. Furthermore, the pH of the reaction medium must be controlled to prevent undesirable side reactions, such as the formation of ethers from the starting haloalcohol or the dehydration of the final product.

The purification of the resulting hydroxysulfonic acid often involves crystallization or chromatographic techniques. The hygroscopic nature of many hydroxysulfonates necessitates careful handling and storage to prevent the absorption of moisture. nih.gov

Intramolecular Cyclization to Sultones

Dehydration of this compound Leading to 4-Hydroxy-1-pentanesulfonic Acid Sultone

This compound can undergo intramolecular cyclization through dehydration to form a cyclic sulfonic acid ester, known as a sultone. This reaction typically requires heating, often in the presence of a dehydrating agent or under vacuum to remove the water formed. The resulting six-membered cyclic ester is known as δ-valerosultone or 1,2-oxathiane-2,2-dioxide. nih.gov This process is analogous to the formation of lactones from hydroxycarboxylic acids.

The dehydration of 4-hydroxy-1-butanesulfonic acid is a known method for the preparation of 1,4-butane sultone, a related compound. nih.gov Similarly, the cyclization of this compound is expected to yield the corresponding six-membered sultone.

Mechanistic Pathways of Sultone Formation and Rearrangement

The formation of a sultone from a hydroxyalkanesulfonic acid proceeds via an intramolecular esterification. The reaction is typically acid-catalyzed, which involves protonation of the sulfonic acid group to make it a better leaving group, followed by nucleophilic attack by the hydroxyl group.

In some cases, rearrangements can occur. For instance, the reaction of 2-hydroxyethanesulfonyl chloride, a related compound, with water and alcohols is believed to proceed largely through intramolecular cyclization to a transient β-sultone, which then undergoes nucleophilic ring-opening. cdnsciencepub.com While this compound is expected to primarily form the six-membered δ-sultone, the potential for rearrangements, especially under harsh reaction conditions, should be considered. The stability of the resulting cyclic structure plays a significant role in the reaction outcome, with five- and six-membered rings being the most favored.

Synthesis of Related Cyclic Sulfonic Acid Esters and Intermediates

The synthesis of cyclic sulfonic acid esters, or sultones, can also be achieved through various other routes. For example, the reaction of a diol with thionyl halide can produce a cyclic sulfite, which can then be oxidized to the corresponding cyclic sulfate (B86663). nih.gov These cyclic sulfates are versatile intermediates that can react with nucleophiles to generate a variety of substituted sulfonates. nih.govnih.govresearchgate.net

Another approach involves the palladium-catalyzed intramolecular cyclization of appropriate precursors to form sultones. researchgate.net Additionally, methods for producing unsaturated sultones have been developed, which can serve as precursors to a wider range of functionalized sulfonic acid derivatives. google.com The synthesis of cyclic sulfinic acid derivatives, known as sultines, has also gained attention, providing access to another class of sulfur-containing heterocyclic compounds. rsc.org

Further Derivatization and Functional Group Transformations

The bifunctional nature of this compound, possessing both a primary hydroxyl group and a strongly acidic sulfonic acid group, allows for a diverse range of chemical modifications. These transformations enable the synthesis of a variety of derivatives with tailored properties for specific applications. The reactivity of each functional group can be selectively targeted through the careful choice of reagents and reaction conditions.

Strategies for Modifying the Hydroxyl and Sulfonic Acid Moieties

The hydroxyl and sulfonic acid groups on the pentyl chain of this compound can be chemically altered to yield a variety of derivatives. These modifications can proceed through several established synthetic routes.

Modification of the Hydroxyl Group

The primary alcohol functionality of this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be esterified by reacting with carboxylic acids, acid anhydrides, or acyl chlorides under acidic catalysis to form the corresponding esters. This reaction introduces an acyl group, which can modify the molecule's steric and electronic properties. For instance, the reaction with acetic anhydride (B1165640) would yield 5-acetoxypentane-1-sulfonic acid.

Etherification: The formation of ethers can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of a wide range of alkyl or aryl groups.

Oxidation: The primary alcohol can be oxidized to an aldehyde or further to a carboxylic acid using appropriate oxidizing agents. For example, oxidation with a mild agent like pyridinium (B92312) chlorochromate (PCC) would yield 5-oxopentane-1-sulfonic acid. Stronger oxidizing agents, such as potassium permanganate, would lead to the formation of 5-carboxypentane-1-sulfonic acid.

Table 1: Potential Reactions for Modifying the Hydroxyl Group of this compound

| Reaction Type | Reagent(s) | Product Type |

| Esterification | Carboxylic Acid/Acid Anhydride/Acyl Chloride | 5-Acyloxypentanesulfonic acid |

| Etherification | Alkyl Halide, Strong Base | 5-Alkoxypentanesulfonic acid |

| Oxidation (Mild) | Pyridinium Chlorochromate (PCC) | 5-Oxopentane-1-sulfonic acid |

| Oxidation (Strong) | Potassium Permanganate (KMnO4) | 5-Carboxypentane-1-sulfonic acid |

Modification of the Sulfonic Acid Moiety

The sulfonic acid group is a strong acid and can be converted into several other functional groups, enhancing its synthetic utility.

Conversion to Sulfonyl Chloride: A key transformation of sulfonic acids is their conversion to sulfonyl chlorides. This is typically achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting 5-hydroxypentane-1-sulfonyl chloride is a versatile intermediate.

Reactions of Sulfonyl Chloride: The sulfonyl chloride derivative is highly reactive towards nucleophiles. It can react with:

Alcohols to form sulfonate esters. For example, reaction with ethanol (B145695) would produce ethyl 5-hydroxypentane-1-sulfonate.

Amines to form sulfonamides. Reaction with ammonia (B1221849) would yield 5-hydroxypentane-1-sulfonamide, while reaction with primary or secondary amines would give N-substituted sulfonamides.

Organometallic reagents , such as Grignard or organozinc reagents, which can lead to the formation of sulfones through nucleophilic addition. oup.com

Reduction: The sulfonic acid group can be reduced to a thiol. For example, treatment with a triphenylphosphine-iodine system can reduce alkanesulfonic acids to the corresponding thiols or, with excess iodine, to alkyl iodides. This reaction would convert this compound to 5-hydroxy-1-pentanethiol.

Table 2: Potential Reactions for Modifying the Sulfonic Acid Moiety of this compound

| Reaction Type | Reagent(s) | Intermediate/Product Type |

| Chlorination | Thionyl Chloride (SOCl₂) / Phosphorus Pentachloride (PCl₅) | 5-Hydroxypentane-1-sulfonyl chloride |

| Sulfonate Ester Formation | Alcohol, Base (from sulfonyl chloride) | Alkyl 5-hydroxypentane-1-sulfonate |

| Sulfonamide Formation | Ammonia/Amine (from sulfonyl chloride) | 5-Hydroxypentane-1-sulfonamide (or N-substituted) |

| Sulfone Formation | Organozinc reagent, CuI catalyst (from sulfonyl chloride) | 5-Hydroxy-1-(alkyl/aryl)sulfonylpentane |

| Reduction | Triphenylphosphine-Iodine | 5-Hydroxy-1-pentanethiol |

Advanced Analytical Characterization of 5 Hydroxy 1 Pentanesulfonic Acid and Its Derivatives

Chromatographic Techniques Utilizing 5-Hydroxy-1-pentanesulfonic Acid as an Ion-Pairing Reagent

Ion-pairing agents are crucial additives in high-performance liquid chromatography (HPLC), particularly in reversed-phase (RP) mode. They are added to the mobile phase to facilitate the separation of ionic and highly polar compounds on non-polar stationary phases. spectrumchemical.comitwreagents.com By forming a neutral ion-pair with a charged analyte, these reagents increase the analyte's hydrophobicity, leading to greater retention and improved resolution on the reversed-phase column. itwreagents.com The selection of an appropriate ion-pairing reagent is critical and depends on factors such as the analyte's nature, the mobile phase conditions, and the detection method. sigmaaldrich.com

Applications in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While specific applications detailing the use of this compound as an ion-pairing reagent in RP-HPLC are not extensively documented in readily available literature, the principles of its use can be inferred from the behavior of similar short-chain alkanesulfonic acids. Ion-pairing reagents like 1-pentanesulfonic acid are employed to enhance the retention and separation of basic and cationic compounds. spectrumchemical.comnih.gov The sulfonic acid group provides the negative charge to interact with positively charged analytes, while the pentyl chain offers a degree of hydrophobicity to interact with the C18 or other non-polar stationary phases. itwreagents.comsigmaaldrich.com The presence of a terminal hydroxyl group in this compound introduces a polar functional group, which could subtly modify its interaction with the stationary and mobile phases compared to its non-hydroxylated counterpart, 1-pentanesulfonic acid. This modification could potentially be exploited to fine-tune the selectivity for certain analytes.

The general mechanism involves the sulfonic acid forming an ion pair with a basic analyte, effectively neutralizing its charge. This increased hydrophobicity allows the analyte to be retained on the reversed-phase column, enabling separation from other components in the mixture. itwreagents.com The effectiveness of the separation is influenced by the concentration of the ion-pairing reagent, the pH of the mobile phase, and the organic modifier content. sigmaaldrich.com

Methodologies in Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that allows for the separation of both neutral and charged analytes. wikipedia.orgnih.gov This technique utilizes surfactants added to the buffer solution at a concentration above their critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.orgnih.gov These micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org

While direct applications of this compound in MEKC are not prominent in the literature, its structural features suggest a potential role. Surfactants are key components in MEKC, and the choice of surfactant can significantly impact separation selectivity. wikipedia.org Although this compound itself is not a classical surfactant, its amphiphilic nature, possessing both a polar sulfonate head group and a non-polar alkyl chain with a terminal hydroxyl group, could allow it to participate in or modify the micellar environment. In some MEKC applications, co-surfactants or modifiers are added to the primary surfactant to alter the properties of the micelles and improve separation. wikipedia.org For instance, bile salts, which are naturally occurring chiral surfactants, are often used in MEKC for chiral separations. mdpi.com The unique structure of this compound could potentially offer alternative selectivity in specialized MEKC applications.

Optimization of Chromatographic Resolution and Sensitivity via Ion-Pairing Interactions

Optimizing chromatographic resolution and sensitivity when using ion-pairing reagents like alkanesulfonic acids involves the careful manipulation of several experimental parameters. The goal is to achieve adequate retention of the target analytes while maintaining sharp, symmetrical peaks. sigmaaldrich.com

Key parameters for optimization include:

Concentration of the Ion-Pairing Reagent: The concentration of the ion-pairing reagent directly affects the retention of the analyte. Increasing the concentration generally leads to increased retention. However, excessively high concentrations can lead to long analysis times and potential issues with system equilibration.

pH of the Mobile Phase: The pH of the mobile phase must be controlled to ensure that both the analyte and the ion-pairing reagent are in their ionized forms. For a sulfonic acid-based ion-pairing reagent, which is a strong acid, its ionization state is less affected by pH within the typical operating range of HPLC. sigmaaldrich.com However, the pH must be suitable for the analyte to carry the opposite charge.

Temperature: Column temperature can affect the kinetics of mass transfer and the viscosity of the mobile phase, thereby influencing peak shape and resolution.

The table below summarizes the typical effects of these parameters on chromatographic performance in ion-pair RP-HPLC.

| Parameter | Effect on Retention | Effect on Resolution | Considerations |

| Ion-Pair Reagent Concentration | Increases with increasing concentration | Can improve or degrade depending on the separation | Higher concentrations can increase equilibration times and system backpressure. |

| Mobile Phase pH | Dependent on analyte pKa | Can be significantly affected, especially for analytes with multiple ionizable groups | Must be maintained within the stable range for the column and analytes. |

| Organic Modifier Concentration | Decreases with increasing concentration | Can be optimized to achieve the desired separation | The choice of organic modifier can also impact selectivity. |

| Column Temperature | Generally decreases with increasing temperature | Can improve peak efficiency and resolution | Can affect the stability of the stationary phase and analytes. |

Spectroscopic and Spectrometric Elucidation of this compound Structures

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and quantification of chemical compounds.

Mass Spectrometry (MS) for Molecular Identification and Quantitative Analysis

In a typical MS analysis, the compound would be ionized, commonly using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion would be measured. For this compound (C₅H₁₂O₄S), the expected molecular weight is approximately 168.21 g/mol . nih.gov

The table below outlines the key molecular properties of this compound relevant to its mass spectrometric analysis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₄S | PubChem nih.gov |

| Molecular Weight | 168.21 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 168.04563003 Da | PubChem nih.gov |

Quantitative analysis using mass spectrometry, often in tandem with liquid chromatography (LC-MS), would typically involve selected ion monitoring (SIM) or multiple reaction monitoring (MRM). nih.gov In SIM mode, the mass spectrometer is set to detect only the m/z of the target analyte, increasing sensitivity and selectivity. In MRM, a precursor ion is selected, fragmented, and a specific product ion is monitored, providing even greater specificity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity and stereochemistry.

For this compound, ¹H NMR and ¹³C NMR would be the primary techniques used for structural confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on each of the five carbon atoms in the pentyl chain. The chemical shifts of these signals would be influenced by their proximity to the electron-withdrawing sulfonate group and the electron-withdrawing hydroxyl group. The integration of the signals would correspond to the number of protons at each position, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus confirming the connectivity of the carbon skeleton.

¹³C NMR: The carbon NMR spectrum would display five distinct signals, one for each carbon atom in the molecule. The chemical shifts of these carbons would also be indicative of their chemical environment, with the carbon attached to the sulfonate group and the carbon attached to the hydroxyl group appearing at characteristic downfield positions.

Applications of Fluorescence-Based Detection Methods

Fluorescence spectroscopy offers a highly sensitive alternative for the detection and quantification of specific molecules. This technique relies on the principle that certain molecules (fluorophores) absorb light at a specific wavelength and then emit light at a longer wavelength. The intensity of the emitted light is typically proportional to the analyte's concentration, allowing for quantification often at much lower levels than UV-Vis spectroscopy. nih.gov

Similar to UV-Vis analysis, this compound is not natively fluorescent. Therefore, its detection via fluorescence requires either derivatization with a fluorescent tag or the use of a fluorescent probe that changes its emission properties upon interaction with the analyte. For example, in the analysis of protein sulfenic acids, fluorescent groups such as methylcoumarin linked to 1,3-cyclohexadione have been used as readily detectable reagents. nih.gov

High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a powerful combination for analyzing complex mixtures. nih.gov This method was successfully used for the determination of 5-hydroxytryptamine (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) in biological samples, achieving a quantitative detection limit of 3.5 nmol/L. nih.gov A similar strategy could be developed for this compound, involving a pre-column or post-column derivatization step to attach a fluorescent moiety to the hydroxyl group, enabling its sensitive detection following chromatographic separation.

Table 2: Examples of Fluorescence-Based Detection Methods and Achieved Limits of Detection (LOD) This table provides examples of the high sensitivity achievable with fluorescence detection for various analytes, illustrating the potential for developing a method for this compound.

Challenges and Innovations in Analytical Method Development for Hydroxysulfonic Acids

The development of robust and reliable analytical methods for hydroxysulfonic acids like this compound is met with several significant challenges. A primary difficulty stems from the high polarity conferred by both the sulfonic acid and hydroxyl functional groups. nih.govdiva-portal.org This high polarity results in poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, which are the workhorse of many analytical laboratories. nih.govdiva-portal.org This "analytical challenge" complicates separation from other polar components in a sample matrix and can lead to inaccurate quantification.

Further challenges include:

Sample Preparation: Efficiently extracting highly polar analytes from complex matrices (e.g., environmental or biological samples) is difficult. Varying extraction recoveries have been reported for similar polar compounds depending on the sample matrix. nih.govdiva-portal.org

Matrix Effects: Co-eluting substances from the sample matrix can interfere with the analyte's signal in mass spectrometry, a common detector coupled with liquid chromatography, leading to ion suppression or enhancement.

Lack of Reference Materials: The availability of certified reference materials is crucial for method validation and ensuring the quality of analytical data, but can be limited for specialized compounds. nih.gov

Despite these hurdles, significant innovations are driving progress in the analysis of polar compounds.

Chromatographic Advances: To address the poor retention in RPLC, alternative chromatographic techniques are being explored, such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for polar compounds. Ion-exchange chromatography or ion-pair chromatography, which involves adding a reagent to the mobile phase to form a less polar complex with the analyte, are also viable strategies.

Advanced Sample Preparation: Innovations in sample preparation include the development of novel adsorbent materials for solid-phase extraction (SPE). For example, polymeric ionic liquid-coated magnetic nanoparticles have been successfully used as adsorbents for the extraction of polar drugs from plasma and urine samples, demonstrating high preconcentration factors. nih.gov

Enhanced Data Analysis: As mentioned previously, the application of advanced statistical methods like Principal Component Analysis (PCA) to spectral data can significantly improve the precision and limit of detection of analytical methods, helping to resolve complex data and extract more reliable quantitative information. nih.gov

The continued development and refinement of these innovative approaches are essential for overcoming the inherent difficulties in the analysis of this compound and its derivatives, enabling more accurate and sensitive characterization.

Table of Compounds Mentioned

Mechanistic Investigations and Theoretical Approaches Pertaining to 5 Hydroxy 1 Pentanesulfonic Acid Systems

Elucidation of Reaction Mechanisms in Sultone Formation and Subsequent Transformations

The defining reaction of 5-hydroxy-1-pentanesulfonic acid is its intramolecular cyclization to form a six-membered cyclic ester, known as a δ-sultone. This specific sultone is named 1,2-oxathiane-2,2-dioxide. sielc.com

Sultone Formation: The formation of the δ-sultone from this compound is essentially an intramolecular esterification (or more precisely, a sulfonylation). The reaction mechanism involves the nucleophilic attack of the hydroxyl (-OH) group at the C5 position onto the electrophilic sulfur atom of the sulfonic acid (-SO₃H) group at the C1 position. This process results in the elimination of a water molecule and the formation of a stable six-membered ring. youtube.comnagwa.com This cyclization is typically induced by heating the hydroxyalkanesulfonic acid, often under vacuum, which facilitates the removal of water and drives the equilibrium toward the sultone product.

The general transformation can be represented as: HO-(CH₂)₅-SO₃H → (CH₂)₅-SO₂-O + H₂O

Modern synthetic methods have also been developed for creating δ-sultones, including rhodium-catalyzed C-H insertion reactions, which offer alternative pathways to these heterocyclic compounds. nih.gov

Subsequent Transformations: The 1,2-oxathiane-2,2-dioxide ring is reactive and can undergo various transformations, most notably ring-opening reactions. The hydrolysis of the sultone is a key reaction. Under specific conditions, the sultone ring can be cleaved to regenerate the hydroxyalkane sulfonic acid or to form an alkene sulfonic acid. The outcome is dependent on the reaction conditions, particularly the amount of water and the temperature. For instance, hydrolysis with a controlled amount of water (e.g., 5-35% by weight) at elevated temperatures (140-170°C) can yield a mixture of hydroxyalkane sulfonic acid and alkene sulfonic acid.

| Transformation | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|

| Intramolecular Cyclization | Heat, often under vacuum | 1,2-Oxathiane-2,2-dioxide (δ-Sultone) + Water | youtube.com |

| Sultone Hydrolysis | Water (5-35 wt%), 140-170°C, 2-8 hours | Mixture of this compound and pentene sulfonic acids | cleaninginstitute.org |

| Nucleophilic Ring Opening (General) | Various nucleophiles (e.g., alkoxides, amines) | Substituted pentanesulfonates | nih.gov |

Furthermore, the carbon atoms within the sultone ring can be susceptible to nucleophilic attack. Unsaturated sultones can act as Michael-type electrophiles, while saturated sultones like 1,2-oxathiane-2,2-dioxide act as SN2 electrophiles, with nucleophiles typically attacking the carbon atom adjacent to the ring oxygen. nih.gov

Insights from Computational Chemistry and Molecular Modeling Studies

While specific computational studies focusing exclusively on this compound are not prevalent in the literature, the principles and methodologies are well-established through research on analogous sulfonic acids and related systems. rsc.orgrsc.org Computational chemistry, particularly using Density Functional Theory (DFT) and ab initio methods, provides profound insights into the molecule's geometric and electronic structure, which dictates its reactivity. researchgate.net

Key Computational Insights:

Conformational Analysis: Modeling studies can determine the minimum energy conformations of the molecule. For this compound, this would involve analyzing the rotational barriers of the pentyl chain and the orientation of the hydroxyl and sulfonic acid groups to find the most stable spatial arrangement, which precedes the cyclization event.

Reaction Pathway Modeling: Theoretical calculations can map the potential energy surface for the sultone formation reaction. This allows for the determination of the transition state structure and the calculation of the activation energy barrier for the cyclization, providing a quantitative measure of the reaction's feasibility. researchgate.net Studies on other systems have calculated these barriers, revealing the lability of certain intermediates. researchgate.net

Electronic Properties: Analysis of atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO/LUMO) can identify the most nucleophilic (hydroxyl oxygen) and electrophilic (sulfur atom) centers, confirming the mechanistic pathway of the intramolecular sulfonylation. rsc.org

Solvation Effects: Computational models can simulate the effect of solvents, such as water, on the structure. For instance, studies on the hydration of sulfonic acid groups in other molecules have revealed that even after extensive drying, a single water molecule can remain strongly bound via hydrogen bonds until the molecule itself begins to decompose. rsc.org

| Computational Method | Type of Insight Provided | Relevance to this compound | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Minimum energy structures, atomic charges, reaction energetics | Predicts the most stable conformation and the energy profile of sultone formation. | rsc.org |

| Ab initio Quantum Chemistry | High-accuracy electronic structure, potential energy surfaces | Elucidates the transition state and mechanism of cyclization. | rsc.org |

| Molecular Dynamics (MD) Simulation | Conformational changes, solvent interactions | Models the behavior of the molecule in solution and the approach of the reactive groups. | rsc.org |

These theoretical approaches are invaluable for understanding the subtle electronic and structural factors that control the chemistry of this compound and its derivatives. nih.gov

Structure-Reactivity Relationships within Hydroxysulfonic Acid Frameworks

The reactivity of hydroxysulfonic acids is fundamentally governed by their structure, particularly the spatial relationship between the hydroxyl and sulfonic acid functional groups. This relationship dictates the feasibility and outcome of intramolecular reactions.

Ring Size and Stability: The length of the alkyl chain separating the two functional groups is the most critical factor in determining the product of intramolecular cyclization. For this compound, the hydroxyl and sulfonic acid groups are in a 1,5-relationship. This arrangement is ideal for forming a thermodynamically stable, six-membered δ-sultone ring (1,2-oxathiane-2,2-dioxide). nih.govresearchgate.net

If the chain were shorter, such as in 3-hydroxy-1-propanesulfonic acid, a five-membered γ-sultone would form. nist.gov

If the chain were longer, forming a seven-membered ε-sultone (1,2-oxathiepane, 2,2-dioxide) or larger ring, the reaction becomes entropically less favorable, and intermolecular reactions may begin to compete.

Acidity and Electrophilicity: Sulfonic acids are highly acidic, significantly more so than their carboxylic acid counterparts. The strong electron-withdrawing nature of the sulfonyl group polarizes the S-O bonds and makes the sulfur atom highly electrophilic. This inherent electrophilicity is crucial for the intramolecular nucleophilic attack by the hydroxyl group.

Substituent Effects: The presence of substituents on the carbon chain would influence the reactivity. Electron-withdrawing groups could potentially increase the electrophilicity of the sulfur atom but decrease the nucleophilicity of the hydroxyl group. Conversely, electron-donating groups would have the opposite effect. The steric hindrance caused by bulky substituents near the reaction centers could also impede the cyclization process. Structure-activity relationship studies on other complex molecules have demonstrated how specific functional groups are crucial for inhibitory potency and selectivity, highlighting the importance of molecular architecture. nih.govnih.gov

The predictable relationship between the 1,5-disposition of the functional groups and the formation of a stable six-membered ring is a cornerstone of the chemistry of this compound.

Research Applications and Emerging Roles of 5 Hydroxy 1 Pentanesulfonic Acid

Contribution to Methodological Advancements in Bioanalytical Chemistry

Utility in Metabolomics Research Methodologies

While direct research specifically detailing the utility of 5-hydroxy-1-pentanesulfonic acid in metabolomics is not extensively documented in the provided results, the principles of metabolomic analysis often involve the identification and quantification of a wide array of small molecules in biological systems. Compounds like this compound, with their distinct chemical properties, can serve as internal standards or be part of a panel of metabolites studied to understand broader metabolic pathways. For instance, metabolomic profiling has been used to identify potential metabolic indicators for diseases, such as the use of 5-hydroxylysine (B44584) and 1-methylnicotinamide (B1211872) in keloid severity. nih.gov The methodologies employed in such studies, often involving mass spectrometry, are applicable to a wide range of metabolites.

Development of Analytical Methods for Complex Biological Matrices

The development of robust analytical methods is crucial for accurately quantifying compounds in complex biological matrices like blood, urine, and tissue. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and specificity. nih.gov The analysis of polar and ionic compounds, such as sulfonic acids, in these matrices often requires specialized chromatographic techniques. For example, methods have been developed for other sulfonic acids, like 1-pentanesulfonic acid, using mixed-mode chromatography with detection by methods like Evaporative Light Scattering Detector (ELSD) or mass spectrometry (ESI-MS). sielc.com

The sample preparation for analyzing compounds in biological fluids is a critical step to remove interfering substances. nih.gov Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. nih.gov For instance, in the analysis of various drugs and metabolites, sample workup can range from simple solvent extraction to more complex procedures involving derivatization or ultrafiltration. nih.govnih.gov The NIOSH Manual of Analytical Methods provides a comprehensive compilation of validated sampling and analytical methods for occupational exposure assessment, which includes protocols for biological samples. cdc.gov These established methodologies for similar compounds can be adapted for the development of analytical methods for this compound in various biological matrices.

Role in Understanding Molecular Permeation and Transport Phenomena

Investigation of Ion-Pair Formation in Transdermal and Dermal Drug Delivery Research

Ion-pairing is a strategy employed to enhance the permeation of ionized drugs through the skin. bohrium.comnih.gov This technique involves the formation of a neutral species from oppositely charged ions, which can more readily partition into the lipid environment of the skin. bohrium.comnih.gov The formation of these ion pairs is influenced by factors such as temperature, the size of the ions, and the dielectric constant of the solvent. nih.gov Organic counter-ions are generally more effective than inorganic ones in forming these pairs due to increased lipophilicity, which can be further enhanced by a longer carbon chain. nih.gov

While specific studies on this compound as a counter-ion in transdermal research were not found, the principles of ion-pairing are broadly applicable. The sulfonic acid group in this compound makes it a potential candidate to form ion pairs with cationic drugs, thereby modifying their physicochemical properties to improve skin permeation. researchgate.netunige.ch This approach has been used to increase, control, and even prevent the permeation of active ingredients. nih.gov

Precursor in the Synthesis of Specialty Chemicals and Advanced Intermediates

Application in the Synthesis of Value-Added Organic Molecules

While direct examples of using this compound as a precursor for value-added organic molecules were not explicitly detailed, the synthesis of related compounds provides insight into its potential applications. For instance, the synthesis of 5-hydroxyvaleric acid, a structurally similar compound, from furoic acid highlights the drive to produce valuable chemicals from renewable resources. google.com 5-hydroxyvaleric acid itself is an important intermediate in the synthesis of various pharmaceuticals. google.com

Furthermore, the synthesis of other hydroxy-sulfonic acids and their derivatives, such as 4-hydroxy-1-butanesulfonic acid sultone, demonstrates the chemical transformations that this class of compounds can undergo. orgsyn.org These reactions often involve cyclization and other modifications to create more complex and functionally diverse molecules. nih.gov The presence of both a hydroxyl and a sulfonic acid group in this compound offers two reactive sites for further chemical modification, suggesting its potential as a versatile building block in organic synthesis.

Development of Hydroxysulfonate Surfactants and Related Materials

This compound and its structural analogs are valuable building blocks in the synthesis of specialized surfactants and functional polymers. Their bifunctional nature, possessing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group, allows for the creation of molecules with tailored properties for a variety of applications.

One significant area of research has been the development of hydroxy sulfonate surfactants. These surfactants are of particular interest for applications such as enhanced oil recovery, where tolerance to divalent cations like Ca²⁺ and Mg²⁺ found in seawater is crucial. The incorporation of hydroxyl groups and ether linkages into the surfactant structure has been shown to improve this tolerance.

A general strategy for the synthesis of these complex surfactants involves a multi-step process. For instance, a hydrophobic tail can be reacted with a hydroxysulfonate moiety to form the main chain of the surfactant. Subsequently, side chains containing additional hydroxyl and ether groups can be introduced. A common method employs cyclic sulfates, such as 1,2-propylene sulfate (B86663), which react with the hydroxyl groups on the main chain to extend the molecule. This process can be repeated to build longer side chains. The resulting intermediate is then hydrolyzed to yield the final hydroxy sulfonate surfactant.

The table below outlines the key components often used in the synthesis of such hydroxysulfonate surfactants.

| Component Type | Example Compound | Function in Synthesis |

| Hydroxysulfonate | 3-Hydroxypropane-1-sulfonic acid | Forms the hydrophilic head and provides a reactive hydroxyl group for further modification. |

| Cyclic Sulfate | 1,2-Propylene sulfate | Acts as an electrophile to introduce propyleneoxy units and additional hydroxyl groups. |

| Hydrophobic Tail | 1,2-Dodecane sulfate | Provides the nonpolar, oil-soluble portion of the surfactant molecule. |

| Base | Sodium hydride (NaH) | Used to deprotonate the hydroxyl groups, making them nucleophilic for reaction with cyclic sulfates. |

| Acid | Hydrochloric acid (HCl) | Used for the hydrolysis of intermediate sulfate esters to yield the final hydroxylated surfactant. |

Beyond surfactants, the unique structure of compounds like this compound makes them suitable monomers for the creation of advanced polymeric materials, such as zwitterionic polymers and hydrogels.

Zwitterionic polymers, which contain an equal number of positive and negative charges within the same monomer unit, are known for their excellent biocompatibility and anti-fouling properties. The sulfonic acid group provides the anionic charge, while the hydroxyl group can be modified to introduce a cationic group, leading to the formation of a zwitterionic monomer. These monomers can then be polymerized, often via free radical polymerization, to create a variety of functional materials.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com The hydrophilic nature of the hydroxyl and sulfonic acid groups in this compound makes it an excellent candidate for incorporation into hydrogel structures. These functional groups can participate in cross-linking reactions, which are essential for the formation of the stable gel network. nih.gov For example, the hydroxyl groups can react with cross-linking agents to form covalent bonds between polymer chains. nih.gov The resulting hydrogels can be designed to be responsive to environmental stimuli, such as pH, and have potential applications in areas like drug delivery and tissue engineering. nih.gov

The table below details the types of polymers that can be synthesized using monomers derived from or similar to this compound and the typical synthetic approaches.

| Polymer Type | Monomer Characteristics | Polymerization Method | Key Polymer Properties |

| Hydroxysulfonate Surfactants | Contains a hydrophobic tail and a hydrophilic head with hydroxyl and sulfonate groups. | Multi-step synthesis involving reactions with cyclic sulfates and hydrolysis. nih.govresearchgate.net | Enhanced tolerance to divalent cations, suitable for enhanced oil recovery. nih.gov |

| Zwitterionic Polymers | Contains both a cationic and an anionic group (sulfonate). The hydroxyl group is a site for modification to add the cationic charge. | Typically free radical polymerization of the zwitterionic monomer. mdpi.com | Biocompatible, anti-fouling properties. mdpi.com |

| Hydrogels | Hydrophilic monomers with functional groups (-OH, -SO₃H) capable of cross-linking. | Various methods including chemical cross-linking of polymer chains. mdpi.comnih.gov | High water absorption, potential for stimuli-responsiveness. nih.govnih.gov |

Conclusion and Future Research Directions for 5 Hydroxy 1 Pentanesulfonic Acid

Identification of Promising Avenues for Future Scientific Inquiry

Given the absence of existing research, any discussion of promising future research avenues for 5-Hydroxy-1-pentanesulfonic acid is purely speculative and based on the known applications of similar compounds. Potential areas of investigation could include:

| Potential Research Area | Rationale |

| Synthesis and Characterization | Development of an efficient and scalable synthesis method would be the first crucial step for any further research. Detailed characterization of its physical and chemical properties would be essential. |

| Catalysis | Investigating its potential as an acid catalyst in organic reactions, drawing parallels from other functionalized sulfonic acids. |

| Surfactant Properties | Exploring its potential as a surfactant, given the presence of both a hydroxyl and a sulfonic acid group, which could impart unique surface-active properties. |

| Ion-Pairing Reagent in Chromatography | Assessing its efficacy as an ion-pairing reagent in high-performance liquid chromatography (HPLC), similar to its non-hydroxylated counterpart, 1-pentanesulfonic acid. |

Potential for Interdisciplinary Research and Novel Applications

Without foundational research on the properties and activities of this compound, its potential for interdisciplinary research and novel applications remains theoretical. If future studies reveal interesting properties, interdisciplinary collaborations could emerge in fields such as:

Materials Science: Incorporation into polymers to modify their properties.

Environmental Chemistry: Application in remediation technologies or as a biodegradable surfactant.

Analytical Chemistry: Development of new analytical methods based on its unique structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.